![molecular formula C18H23NO4 B1216473 (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 6298-51-7](/img/structure/B1216473.png)
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Vue d'ensemble
Description
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, also known as 2-nitroestrone, is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a nitro group at the second position of the estrone structure, which significantly alters its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitroestra-1,3,5(10)-triene-3,17beta-diol typically involves the nitration of estrone. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 2-nitroestra-1,3,5(10)-triene-3,17beta-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol.
Oxidation: 2-Nitroestra-1,3,5(10)-triene-3,17-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
The introduction of the nitro group enhances the compound's potential as a research tool and therapeutic agent. Studies have indicated that 2-nitroestrone exhibits significant biological activity:
- Estrogen Receptor Modulation : The compound has been shown to interact with estrogen receptors and may influence estrogen-related pathways in various tissues.
- Anticancer Properties : Research suggests that it may have anticancer effects by inhibiting the growth of estrogen-dependent tumors.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further investigation.
Cancer Research
Numerous studies have explored the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol in cancer research:
- Mechanism of Action : Investigations into how this compound modulates estrogen signaling pathways have revealed insights into its potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth in estrogen-dependent cancers.
Hormonal Studies
The compound serves as a valuable tool in hormonal studies:
- Estrogen Replacement Therapy : Its unique properties make it a candidate for developing new forms of estrogen replacement therapies with potentially reduced side effects.
- Endocrine Disruption Studies : Research into its effects on endocrine systems helps understand its implications for human health and environmental safety.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,... on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through estrogen receptor-mediated pathways.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it may reduce oxidative stress and inflammation in neuronal cells.
Mécanisme D'action
The mechanism of action of 2-nitroestra-1,3,5(10)-triene-3,17beta-diol involves its interaction with estrogen receptors. The nitro group at the second position enhances its binding affinity to the receptors, leading to altered gene expression and modulation of various physiological processes. The compound can act as an agonist or antagonist depending on the receptor subtype and cellular context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: The parent compound without the nitro group.
2-Methoxyestrone: A methoxy-substituted derivative.
2-Hydroxyestrone: A hydroxy-substituted derivative.
Uniqueness
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other estrone derivatives. This modification enhances its potential as a research tool and therapeutic agent .
Activité Biologique
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estrone known as 2-nitroestrone . This compound possesses a nitro group at the second position of the estrone structure which significantly alters its biological properties and potential therapeutic applications. This article explores the compound's biological activity through various studies and data.
Property | Value |
---|---|
IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-2-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Molecular Formula | C18H23NO4 |
Molecular Weight | 315.37 g/mol |
CAS Number | 6298-51-7 |
Solubility | Soluble in acetonitrile |
Estrogenic Activity
Research indicates that 2-nitroestrone exhibits significant estrogenic activity. It binds to estrogen receptors and influences gene expression related to cell growth and differentiation. In vitro studies have shown that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines such as MCF-7 and T47-D .
Antiproliferative Effects
A series of studies evaluated the antiproliferative effects of 2-nitroestrone against various cancer cell lines. For example:
- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 10 µM after 72 hours of exposure.
- T47-D Cells : An IC50 value of 1.33 µM was recorded for T47-D cells under similar conditions .
These results suggest that 2-nitroestrone can effectively inhibit cell proliferation in hormone-dependent cancers.
The mechanism by which 2-nitroestrone exerts its biological effects involves:
- Estrogen Receptor Activation : The compound binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes.
- Induction of Apoptosis : In T47-D cells treated with concentrations above 10 µM for 72 hours, morphological changes indicative of apoptosis were observed. Fluorescence microscopy confirmed increased nuclear condensation and fragmentation .
- Cell Cycle Arrest : Studies have shown that treatment with 2-nitroestrone can lead to G1 phase arrest in cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-nitroestrone:
- Breast Cancer Treatment : In a study involving MCF-7 and T47-D cell lines treated with varying concentrations of 2-nitroestrone over different time periods (24h to 72h), significant reductions in cell viability were observed. The most effective concentration was determined to be around 10 µM for MCF-7 cells .
- Combination Therapy : When combined with traditional chemotherapeutics such as doxorubicin or tamoxifen in hormone-responsive breast cancer models, 2-nitroestrone showed enhanced antiproliferative effects compared to either agent alone .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIXIEVQSOLTQI-XSSYPUMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-51-7 | |
Record name | NSC41844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.